molecular formula C20H32N2O2 B14861575 3-(4-Tert-butyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

3-(4-Tert-butyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14861575
M. Wt: 332.5 g/mol
InChI Key: TVNXGTDMTYHQFH-UHFFFAOYSA-N
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Description

®-3-(4-TERT-BUTYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound features a piperazine ring substituted with a tert-butyl-benzyl group and a carboxylic acid ester group, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-TERT-BUTYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Tert-Butyl-Benzyl Group: The tert-butyl-benzyl group is introduced via a nucleophilic substitution reaction using tert-butyl-benzyl chloride and the piperazine ring.

    Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In industrial settings, the production of ®-3-(4-TERT-BUTYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzyl alcohol, benzaldehyde

    Reduction: Piperazine alcohol derivatives

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

Chemistry

In chemistry, ®-3-(4-TERT-BUTYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is used as an intermediate in the synthesis of complex organic molecules

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, derivatives of this compound are explored for their potential as drug candidates. The piperazine ring is a common motif in many pharmaceuticals, and modifications to this structure can lead to the development of new therapeutic agents.

Industry

In the industrial sector, ®-3-(4-TERT-BUTYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of ®-3-(4-TERT-BUTYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to biological targets and modulate their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-TERT-BUTYL-BENZYL ALCOHOL: A related compound with a similar benzyl group but lacking the piperazine ring and ester functionality.

    4-TERT-BUTYL-BENZYL CHLORIDE: Another related compound used as an intermediate in organic synthesis, featuring a benzyl chloride group instead of the ester.

Uniqueness

®-3-(4-TERT-BUTYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its combination of a piperazine ring, a tert-butyl-benzyl group, and a carboxylic acid ester. This combination provides a versatile scaffold for chemical modifications, enabling the synthesis of a wide range of derivatives with diverse properties and applications.

Properties

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

tert-butyl 3-[(4-tert-butylphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H32N2O2/c1-19(2,3)16-9-7-15(8-10-16)13-17-14-22(12-11-21-17)18(23)24-20(4,5)6/h7-10,17,21H,11-14H2,1-6H3

InChI Key

TVNXGTDMTYHQFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC2CN(CCN2)C(=O)OC(C)(C)C

Origin of Product

United States

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